Molecular Weight Advantage: 368.5 vs. 430–433 g/mol for Bulkier Oxane-Containing Analogs
3-(Diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea possesses a molecular weight of 368.5 g/mol, which is 62–64 g/mol lower than the closest commercially available oxane-containing diphenylmethyl urea analogs, such as 3-(diphenylmethyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea (CAS 2034240-41-8, MW 430.55) and 1-(diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea (CAS 1797286-63-5, MW 432.58) . The lower molecular weight increases the likelihood of compliance with Lipinski's Rule of Five (MW <500) and leaves greater headroom for subsequent structural elaboration during lead optimization [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 368.5 |
| Comparator Or Baseline | CAS 2034240-41-8: 430.55; CAS 1797286-63-5: 432.58 |
| Quantified Difference | Target is 62.0–64.1 g/mol lower (14.4–14.8% reduction) |
| Conditions | Calculated from molecular formula (Chemsrc database) |
Why This Matters
Lower molecular weight is a key determinant of passive permeability and oral absorption potential; every 50 g/mol reduction can significantly improve the odds of achieving oral bioavailability in lead optimization campaigns.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
